[(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate
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Overview
Description
[(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate is an ester compound that can be synthesized from carboxylic acids, acid chlorides, and acid anhydrides
Preparation Methods
Synthetic Routes and Reaction Conditions
[(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate can be synthesized through several methods:
Esterification: This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Trans-esterification: This method involves exchanging the organic group of an ester with the organic group of an alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification or trans-esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
[(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate has various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It is used in biochemical studies to understand enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [(2-Phenylethyl)carbamoyl]methyl benzoate
- [(2-Phenylethyl)carbamoyl]methyl 3-methylbenzoate
- [(2-Phenylethyl)carbamoyl]methyl 2-methylbenzoate
Uniqueness
[(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-14-7-9-16(10-8-14)18(21)22-13-17(20)19-12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFHTSOHFAWGHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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